Lipophilicity Modulation by N-Pyridyl vs. N-Phenyl Substitution
The introduction of a 2-pyridyl group instead of a phenyl group at the N5 position significantly reduces the calculated lipophilicity of the hexahydropyrrolo[3,4-c]pyrrole scaffold, which is a crucial parameter for CNS drug-likeness and solubility. The target compound has a computed XLogP3-AA value of 2.3, making it markedly more polar than the analogous N-phenyl-substituted core, which would exhibit a higher LogP due to the absence of the hydrogen-bond-accepting pyridine nitrogen [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | N-phenyl analogue (estimated XLogP3-AA > 3.0); unsubstituted core (XLogP3-AA ~1.0) |
| Quantified Difference | Target compound is ~0.7 log units lower than N-phenyl analogue; ~1.3 log units higher than core scaffold |
| Conditions | Computational prediction using XLogP3 3.0 (PubChem 2024.11.20 release) |
Why This Matters
A lower LogP is often desirable for reducing off-target promiscuity and improving aqueous solubility, making this intermediate preferable for constructing screening libraries aimed at polar or CNS targets.
- [1] PubChem Compound Summary for CID 74946314, tert-Butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. National Center for Biotechnology Information (2024). View Source
